[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate is a complex organic molecule with a unique structure. It is known for its diverse chemical properties and potential applications in various scientific fields. The compound is characterized by multiple functional groups, including acetyloxy, hydroxymethyl, and methylene groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate involves several steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclodeca[b]furan ring: This step involves the cyclization of a linear precursor under acidic or basic conditions.
Introduction of functional groups: The hydroxymethyl and acetyloxy groups are introduced through selective reactions, such as esterification and hydroxylation.
Final assembly: The final product is obtained by coupling the intermediate with (E)-4-hydroxy-2-methylbut-2-enoate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate: can be compared with other similar compounds to highlight its uniqueness:
Eupaformonin: Similar in structure but lacks the (E)-4-hydroxy-2-methylbut-2-enoate moiety.
Desacetyleupaserrin: Similar but differs in the presence of specific functional groups.
These comparisons emphasize the distinct chemical and biological properties of This compound , making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H28O8 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9-,16-5+/t17-,18-,19-,20+/m1/s1 |
InChI Key |
INXZZSZBRLXKNT-HXFHGLJUSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/CO)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.